molecular formula C6H15NO2<br>C6H15NO2<br>(CH3CHOHCH2)2NH B056660 Diisopropanolamine CAS No. 110-97-4

Diisopropanolamine

Cat. No.: B056660
CAS No.: 110-97-4
M. Wt: 133.19 g/mol
InChI Key: LVTYICIALWPMFW-UHFFFAOYSA-N
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Description

Diisopropanolamine is a chemical compound with the molecular formula C₆H₁₅NO₂. It is commonly used as an emulsifier, stabilizer, and chemical intermediate . This compound is known for its versatility and is widely utilized in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropanolamine can be synthesized by the reaction of isopropanolamine or ammonia with propylene oxide . The reaction typically involves the following steps:

    Reactants: Isopropanolamine or ammonia and propylene oxide.

    Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and allowed to react under specific conditions. The process involves continuous monitoring and control to maintain the desired reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Diisopropanolamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can undergo substitution reactions with other chemical groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as diisopropanolamides and other substituted amines .

Scientific Research Applications

Chemical Properties and Characteristics

DIPA is a hygroscopic polar solvent that is completely miscible in water. Its structure allows it to function effectively as a neutralizing agent, surfactant, and solvent in numerous applications. The compound's ability to form stable carbamate compounds with carbon dioxide makes it particularly valuable in carbon capture technologies.

Industrial Applications

2.1 Gas Treatment

One of the primary industrial applications of DIPA is in the Sulfinol process , where it acts as a solvent for removing acid gases such as carbon dioxide and hydrogen sulfide from natural gas streams. This process is crucial in the petroleum industry for enhancing gas quality and ensuring compliance with environmental regulations .

2.2 Personal Care Products

DIPA is also commonly used in cosmetics and personal care products due to its low level of skin irritation and high foaming properties. It serves as an emulsifier and stabilizer in formulations such as shampoos, conditioners, and lotions .

2.3 Detergents

In the detergent industry, DIPA's surfactant properties make it an effective component for enhancing cleaning efficiency. Its ability to reduce surface tension aids in the removal of dirt and grease from surfaces .

Scientific Research Applications

3.1 Carbon Capture Technologies

Recent studies have focused on DIPA's role in carbon capture processes. A study utilized Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) to model CO2 solubility in blended aqueous solutions of DIPA and 2-amino-2-methylpropanol (AMP). The findings indicated that DIPA significantly enhances CO2 solubility, making it a promising candidate for improving carbon capture efficiency .

ParameterValue Range
DIPA Concentration9–21 wt%
Temperature323.15–358.15 K
Pressure2.140–332 kPa
CO2 Solubility0.0531–0.8796 mol/mole

3.2 Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of DIPA, particularly regarding repeated dose toxicity and developmental effects in animal models. In one study, rats were administered varying doses of DIPA to assess systemic effects, revealing no significant adverse effects at lower doses . This research supports the safe use of DIPA in consumer products.

Environmental Applications

4.1 Phytoremediation

DIPA has been investigated for its potential role in phytoremediation , particularly in the uptake of contaminants by plants such as cattails (Typha latifolia). Studies indicate that DIPA can enhance the bioavailability of certain xenobiotics, facilitating their degradation or removal from contaminated environments .

Case Studies

5.1 Carbon Capture Efficiency Enhancement

A notable case study demonstrated the effectiveness of DIPA in enhancing CO2 capture efficiency when blended with AMP under various operational conditions. The study's predictive models showed high accuracy, indicating that optimizing DIPA concentration could lead to significant improvements in carbon capture technologies .

5.2 Safety Evaluations

In another case study focused on safety evaluations, repeated dose toxicity tests showed that DIPA can be safely used at specified concentrations without adverse health effects, reinforcing its suitability for use in personal care products and industrial applications .

Mechanism of Action

The mechanism of action of diisopropanolamine involves its interaction with molecular targets and pathways . It acts as a pH neutralizer and buffer, stabilizing the pH of solutions. It can also interact with fatty acids and sulfonic acid-based surfactants, forming stable emulsions.

Comparison with Similar Compounds

    Monoisopropanolamine: A liquid at room temperature, used in similar applications but with different properties.

    Triisopropanolamine: A solid at room temperature, used in applications requiring higher stability and different reactivity.

Uniqueness: Diisopropanolamine stands out due to its balanced properties, making it suitable for a wide range of applications. Its ability to act as both an emulsifier and stabilizer, along with its chemical reactivity, makes it a valuable compound in various industries .

Biological Activity

Diisopropanolamine (DIPA) is an alkanolamine compound with diverse applications, notably in the chemical and cosmetic industries. Its biological activity has been the subject of various studies, revealing both beneficial and adverse effects. This article explores the biological activity of DIPA, including its toxicity, potential therapeutic uses, and case studies highlighting its effects on human health.

This compound is a colorless liquid with a characteristic amine odor. It is primarily used as a surfactant, emulsifier, and pH adjuster in personal care products, and as a corrosion inhibitor in industrial applications. Its chemical structure allows it to interact with biological systems, making it essential to understand its biological activity.

Acute Toxicity

Acute toxicity studies have shown that DIPA can be harmful when applied dermally or ingested. In a study involving New Zealand white rabbits, the dermal LD50 (lethal dose for 50% of subjects) was determined to be approximately 8000 mg/kg body weight. Symptoms observed included erythema, necrosis, and internal organ congestion at higher doses .

Route of Administration Species LD50 (mg/kg) Effects Observed
DermalNew Zealand white rabbits8000Erythema, necrosis, organ congestion
OralRats2098Diarrhea, lethargy, rough hair coat

Subchronic Toxicity

In subchronic studies on rats administered DIPA orally, no significant treatment-related effects were noted at doses up to 500 mg/kg body weight. However, at higher doses (2000 mg/kg), symptoms such as watery eyes and diarrhea were observed .

Allergic Reactions

This compound has been implicated in allergic contact dermatitis. A case study reported an 87-year-old male who developed diffuse erythematous reactions after using compresses containing DIPA for lumbago treatment. The patient exhibited pruritic lesions and required treatment with topical steroids .

Case Study Summary

Case Age/Sex Clinical Features Allergen
Present case87/MPruritic exudative lesions with diffuse erythemaThis compound
Previous cases (Umebayashi)78/FPruritic erythematous lesionsThis compound
76/FErythema and papulesThis compound

Biodegradation and Environmental Impact

DIPA is also studied for its biodegradability. Research indicates that it can be mineralized by microbial communities in anaerobic and aerobic conditions. In sediment-enrichment cultures, between 3% to 78% of DIPA was converted to carbon dioxide under various reducing conditions . This suggests that while DIPA poses risks to human health, it may also be amenable to environmental degradation.

Therapeutic Potential

Recent studies have explored the synthesis of myricetin derivatives containing this compound for their antifungal and antibacterial properties. These derivatives showed promising inhibitory effects against various pathogens, indicating potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Diisopropanolamine (C₆H₁₅NO₂) in laboratory settings?

  • Methodological Answer : this compound synthesis typically involves the reaction of isopropylamine with propylene oxide under controlled alkaline conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H and ¹³C peaks at δ 1.05–1.15 ppm for methyl groups and δ 3.4–3.6 ppm for hydroxyl protons) and infrared (IR) spectroscopy to identify amine (–NH) and hydroxyl (–OH) functional groups (stretching bands at ~3350 cm⁻¹ and ~1050 cm⁻¹, respectively). Purity validation should adhere to pharmacopeial standards (≥98.0% by titration or HPLC) .

Q. How can researchers ensure accurate quantification of this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for trace analysis. Calibration curves using deuterated internal standards (e.g., D₃-Diisopropanolamine) improve precision. Sample preparation should include derivatization (e.g., silylation) to enhance volatility for GC-MS. Limit of detection (LOD) values below 0.1 ppm are achievable with optimized protocols .

Q. What physicochemical properties of this compound are critical for experimental design (e.g., solubility, stability)?

  • Methodological Answer : Key properties include:

  • Density : 1.004 g/mL at 25°C (critical for volumetric dosing) .
  • Solubility : Miscible in water and polar solvents (e.g., ethanol), but forms precipitates in acidic conditions (pH < 5).
  • Thermal Stability : Decomposes above 200°C, requiring inert atmospheres for high-temperature studies .
    • Stability assays under varying pH and temperature conditions are recommended for long-term storage protocols .

Advanced Research Questions

Q. What experimental models are suitable for investigating this compound’s mechanism of action in phospholipid metabolism?

  • Methodological Answer : In vitro models (e.g., Chinese hamster ovary cells) are effective for studying choline uptake inhibition and phospholipid synthesis disruption. Dose-response experiments (0.1–10 mM) should measure radiolabeled choline incorporation (e.g., ³H-choline) and phosphatidylcholine levels via thin-layer chromatography. Confounding factors like cell viability (MTT assay) must be controlled .

Q. How can researchers resolve contradictions in this compound’s toxicity profile (e.g., dermal vs. systemic effects)?

  • Methodological Answer : Comparative studies using in vivo (e.g., Fischer 344 rats) and ex vivo (human skin explants) models are critical. For dermal toxicity, patch testing (OECD 439) assesses irritation potential, while systemic toxicity requires pharmacokinetic profiling (e.g., intravenous vs. dermal administration in rats, measuring AUC and clearance rates). Interspecies differences in metabolic pathways (e.g., hepatic vs. dermal metabolism) should be analyzed via cytochrome P450 inhibition assays .

Q. What computational approaches are available for predicting this compound’s environmental fate and biodegradation pathways?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT for reaction energetics) and molecular dynamics simulations to predict hydrolysis rates and metabolite formation. Databases like CAMEO Chemical provide ecotoxicity parameters (e.g., LC₅₀ for aquatic organisms). Experimental validation via OECD 301B biodegradation tests (28-day incubation) is essential for model refinement .

Q. How can researchers design studies to assess this compound’s stability under industrial or biomedical storage conditions?

  • Methodological Answer : Accelerated stability testing (ICH Q1A guidelines) under varying humidity (40–75% RH) and temperature (25–40°C) conditions, with periodic HPLC analysis to detect degradation products (e.g., propylene oxide derivatives). For biomedical applications, compatibility studies with common excipients (e.g., polyethylene glycol) are necessary .

Q. What advanced spectroscopic techniques elucidate this compound’s interaction with biological macromolecules (e.g., proteins)?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities with serum albumin or membrane receptors. Synchrotron-based X-ray absorption spectroscopy (XAS) identifies coordination sites with metal ions (e.g., Zn²⁺) in enzymatic systems .

Q. Methodological Considerations for Data Interpretation

  • Contradiction Analysis : When conflicting data arise (e.g., variable toxicity thresholds), apply Hill’s criteria for causation: strength of association, consistency across models, and biological plausibility. Meta-analyses of existing datasets (e.g., IARC monographs) are recommended .
  • Statistical Tools : Multivariate regression models (e.g., PCA for spectroscopic data) and Bayesian networks improve reproducibility in dose-response studies .

Properties

IUPAC Name

1-(2-hydroxypropylamino)propan-2-ol
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InChI

InChI=1S/C6H15NO2/c1-5(8)3-7-4-6(2)9/h5-9H,3-4H2,1-2H3
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InChI Key

LVTYICIALWPMFW-UHFFFAOYSA-N
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Canonical SMILES

CC(CNCC(C)O)O
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Molecular Formula

C6H15NO2, Array
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DSSTOX Substance ID

DTXSID8020179
Record name Diisopropanolamine
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Molecular Weight

133.19 g/mol
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Physical Description

Diisopropanolamine appears as colorless liquid or white to yellow crystalline solid with an odor of dead fish or ammonia. Liquid floats and mixes with water. Solid sinks and mixes in water. (USCG, 1999), Liquid, White hygroscopic solid; Yellows upon light and air exposure; mp = 42 deg C; [ICSC] May also be in the form of colorless liquid; Odor of dead fish; [CAMEO] White solid; mp = 43-47 deg C; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR.
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Boiling Point

480.2 °F at 760 mmHg (NTP, 1992), 249 °C, 248 °C
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Flash Point

259 °F (NTP, 1992), 255 °F (127 °C) (open cup), 127 °C o.c.
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Solubility

Soluble (>=10 mg/ml) (NTP, 1992), Miscible in alcohol. Slightly soluble in toluene. Insoluble in hydrocarbons., In water, 8.6X10+5 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 87
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Density

0.99 at 107.6 °F (USCG, 1999) - Less dense than water; will float, 0.989 at 20 °C/4 °C, Relative density (water = 1): 0.99
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Vapor Density

4.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.6
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Vapor Pressure

0.02 mmHg at 108 °F (NTP, 1992), 0.000125 [mmHg], 1.25X10-4 mm Hg at 25 °C /extrapolated/, Vapor pressure, Pa at 42 °C: 2.67
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Impurities

Commercial samples of diisopropanolamine... were found to contain 20-1300 ppb of N-nitrosobis(2-hydroxypropyl)amine, an agent that is absorbed through the skin of hamsters and is a strong carcinogen in hamsters, rats, mice, rabbits, and guinea pigs.
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Color/Form

White waxy solid

CAS No.

110-97-4, 68153-96-8
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Record name Diisopropanolamine [NF]
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Melting Point

107.6 °F (NTP, 1992), 32-42 °C, 42 °C
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Synthesis routes and methods I

Procedure details

This Example describes the method used for making a reaction product of di-isopropanolamine, benzoic acid and succinic acid anhydride. A one-liter reaction flask was provided with a mechanical agitator, a thermometer and a DeanStark arrangement. 261.06 g (1.960 mol) of di-isopropanol amine (type S, BASF), 540.88 g (4.429 mol) of benzoic acid (Aldrich) and 69.69 g (0.696 mol) of succinic acid anhydride (Aldrich) were placed in the flask. A small quantity of o-xylene, approximately 60 ml, was added as entraining agent in order to remove the liberated water. The reaction mixture was kept in a nitrogen atmosphere and heated for 1 hour at 165° C., whereafter the reaction temperature was brought to 180° C. After 6 hours the temperature was reduced to 160° C. and the flask was evacuated to remove the o-xylene. After about 1 hour it was possible to tap off the reaction mixture. Analysis showed that the number-averaged molecular weight (Mn) was 583 and the weight-average molecular weight (Mw) was 733. The ratio between Mw and Mn (1.26) is indicative of the fact that a mixture of compounds has formed. In formula 1 below, the compounds that can form during the reaction between di-isopropanol amine, benzoic acid and succinic acid are diagrammatically indicated (it should be noted that formula 1 is the most probable structure of the resulting compounds). The reaction shows the formation of a mono-disperse compound. The ratio of the reactants as shown in the formula is associated with a selected value for n. This ratio need not be equal to the ratio for the overall reaction, which is, in fact, a mixture of compounds with different values for n forms. In the reaction according to this example, a ratio has been selected equal to 2.82:6.36:1 (di-isopropanol amine: benzoic acid: succinic acid anhydride). This means that there are 3×2.82=8.46 mol-equivalents of reactive NH/OH groups in the amine, against 6.36+2×1.00=8.36 mol/equivalents acid groups in the benzoic acid and anhydride. There is therefore a very small excess (about 1%) of di-isopropanol amine.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
di-isopropanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
261.06 g
Type
reactant
Reaction Step Five
Quantity
540.88 g
Type
reactant
Reaction Step Six
Quantity
69.69 g
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

When 0.224 mol of NaOH in 1.11 mole of water was mixed with 1 mol of 5-methyl-N-(2-hydroxypropyl) oxazolidin-2-one (MHPO) and the mixture heated at 95° C. for five hours there was obtained about a 13 percent conversion of the MHPO to diisopropanolamine (DIPA). After 29 hours at 95° C. only 13.9% conversion was achieved. Following the addition of an additional 0.22 mol of NaOH to the reaction mass, continued heating at 95° C. resulted in a conversion of only about 25%. This experiment establishes that the reaction to convert one mol of MHPO to its component (1 mol diisopropanolamine) requires two (2) mol NaOH. A white precipitate formed during the process and was identified by IR analysis as Na2CO3.
Name
Quantity
0.224 mol
Type
reactant
Reaction Step One
Name
Quantity
1.11 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Diisopropanolamine

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